Methyl 5-formyl-2-methoxybenzoate
Overview
Description
Methyl 5-formyl-2-methoxybenzoate is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of a formyl group attached to the fifth position and a methoxy group at the second position on a benzene ring, which is further esterified with a methyl group.
Synthesis Analysis
The synthesis of compounds related to methyl 5-formyl-2-methoxybenzoate involves multi-step chemical reactions. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a closely related compound, was achieved from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction, with cupric oxide and a mixture of calcium carbonate and potassium carbonate serving as the catalyst and condensing agent, respectively . Similarly, the synthesis of other complex molecules like methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involved a six-step process starting from commercially available precursors and involved reactions such as condensation and hydrogenation .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 5-formyl-2-methoxybenzoate has been determined using X-ray crystallography. For example, the crystal and molecular structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to the Espintanol, was elucidated using X-ray diffraction analysis . The bond lengths and angles were found to be consistent with expected values, and the molecule was essentially planar.
Chemical Reactions Analysis
The chemical reactivity of methyl 5-formyl-2-methoxybenzoate and its derivatives can be inferred from related compounds. For instance, the Diels-Alder reaction was used to synthesize methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, demonstrating the potential for cycloaddition reactions . Additionally, the synthesis of novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid suggests the versatility of methoxy-substituted benzoates in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-formyl-2-methoxybenzoate derivatives can be diverse. For example, the optical properties of related oxadiazole derivatives were investigated, showing that the absorption maxima and emission spectra varied depending on the substituents on the aryl ring bonded to the pyrazole moiety . Quantum chemical calculations have also been performed on similar molecules to determine properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential . These studies provide insights into the electronic and spectroscopic characteristics of such compounds.
Scientific Research Applications
Synthesis of Eluxadoline Intermediates
Methyl-5-formyl-2-methoxybenzoate is a key intermediate in the synthesis of the drug Eluxadoline. A cost-effective synthesis method using salicylic acid, Methanesulfonic acid, Hexamethylenetetramine, and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine has been developed. This method is advantageous for commercial production due to its cost-effectiveness, and the results are confirmed by ESI-MS and NMR analysis (Nageswararao, Venkateswararao, & Prasad, 2017).
Diphenyl Ether Synthesis from Phoma sp. Strain
A study reported the isolation of a new diphenyl ether compound, methyl 2-(2-formyl-3-hydroxy-5-methylphenoxy)-5-hydroxy-3-methoxybenzoate, from the Phoma sp. strain SHZK-2. The compound, along with other known compounds, was characterized using spectroscopic methods, and its cytotoxicities were preliminarily evaluated, indicating potential biological activity (Fang et al., 2012).
Synthesis of Bisbibenzyls Intermediate
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls (natural products with various biological activities), has been synthesized from methyl 4-bromobenzoate and iso-vanilline. This synthesis process was optimized by screening various reaction conditions, including catalysts, condensing agents, and reaction times (Lou Hong-xiang, 2012).
Synthesis of Amisulpride Intermediate
The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of the drug Amisulpride, involves a multi-step process starting from 4-amino-2-hydroxybenzoic acid. The synthesis path includes methylation, reaction with potassium thiocyanate, ethylation, and final oxidation, with a total yield of 24.5%, and the chemical structure was confirmed through various spectroscopic methods (Wang Yu, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-formyl-2-methoxybenzoate is a chemical compound with the molecular formula C10H10O4 It’s known to be used as an intermediate in the synthesis of peroxisome proliferator-activated receptor (ppar) activators . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
Given its role as an intermediate in the synthesis of ppar activators, it can be inferred that it may interact with these receptors, leading to changes in gene expression
Biochemical Pathways
Considering its role in the synthesis of ppar activators, it may influence pathways regulated by these receptors, such as lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
As an intermediate in the synthesis of ppar activators, it may contribute to the effects of these activators, which include regulation of lipid metabolism, glucose homeostasis, and anti-inflammatory effects .
Action Environment
It’s known that the compound is a white to off-white to yellow powder or crystals, and it’s recommended to be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that temperature and exposure to oxygen may affect its stability.
properties
IUPAC Name |
methyl 5-formyl-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMXICSYWVJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446041 | |
Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78515-16-9 | |
Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 5-FORMYL-2-METHOXYBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 5-formyl-2-methoxybenzoate in pharmaceutical synthesis?
A1: Methyl 5-formyl-2-methoxybenzoate serves as a crucial building block in the production of Eluxadoline []. Researchers have developed a cost-effective method for synthesizing this intermediate, potentially leading to more efficient and affordable production of the drug.
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